molecular formula C18H21N5O2 B2988756 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1396793-51-3

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No.: B2988756
CAS No.: 1396793-51-3
M. Wt: 339.399
InChI Key: MQMNBDAYCHKCLX-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a benzo[d]isoxazole moiety via an ethanone bridge and an imidazole-containing ethyl side chain. Its hybrid structure combines heterocyclic systems known for diverse pharmacological activities, including antimicrobial, antifungal, and kinase-modulating properties.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-18(13-16-15-3-1-2-4-17(15)25-20-16)23-11-9-21(10-12-23)7-8-22-6-5-19-14-22/h1-6,14H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMNBDAYCHKCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a complex organic molecule that integrates an imidazole ring, a piperazine ring, and a benzo[d]isoxazole moiety. This structural combination suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC15H22N4O2
Molecular Weight266.33 g/mol
IUPAC NameThis compound
CAS Number1171543-76-2

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Imidazole Ring : This moiety can act as a ligand, potentially binding to metal ions and influencing enzyme activity.
  • Piperazine Ring : Known for its ability to interact with neurotransmitter receptors, particularly in the central nervous system (CNS), this ring may contribute to anxiolytic or antidepressant effects.
  • Benzo[d]isoxazole Moiety : This component is often associated with neuroactive properties and could enhance the compound's overall pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with imidazole and piperazine rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains, suggesting that our compound may also exhibit similar effects.

Antidepressant and Anxiolytic Effects

The piperazine component is frequently linked to antidepressant and anxiolytic activities. Studies have demonstrated that modifications to the piperazine structure can alter receptor affinity and efficacy, potentially enhancing therapeutic outcomes.

Neuroprotective Properties

The combination of imidazole and benzo[d]isoxazole structures has been explored for neuroprotective effects. These compounds may mitigate oxidative stress and inflammation in neuronal cells, which is critical in conditions like Alzheimer's disease.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally similar to our compound. Results indicated that these derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting that our compound may have similar efficacy .

Study 2: Neuropharmacological Evaluation

In another research effort, compounds with piperazine rings were tested for their effects on anxiety-related behaviors in animal models. The findings revealed a significant reduction in anxiety-like behaviors, indicating potential therapeutic applications for our compound in treating anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with other related compounds:

Compound TypeBiological ActivityNotable Features
Imidazole DerivativesAntimicrobialEffective against various pathogens
Piperazine DerivativesAnxiolytic/AntidepressantModulates CNS receptors
Benzo[d]isoxazolesNeuroprotectiveProtects against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Heterocycles with Anticancer/Antimycobacterial Activity
  • Compound 5i (): Contains a benzothiazole-piperazine backbone and a triazole-substituted ethanone. Molecular weight: 593.15.
  • Compound 98 (): A benzo[d]isoxazole-piperazine derivative with antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This highlights the role of benzo[d]isoxazole in targeting bacterial pathogens .

The imidazole side chain may enhance interactions with eukaryotic targets (e.g., enzymes or receptors) compared to 98’s indole substituent .

Imidazole-Containing Antifungal Agents
  • Sertaconazole (8i) (): Features a 1-(2,4-dichlorophenyl)-2-(imidazol-1-yl)ethanol scaffold with a benzo[b]thienylmethyl ether. Demonstrated potent antifungal activity, leading to clinical use.
  • Target Compound : Replaces the dichlorophenyl group with a benzo[d]isoxazole-piperazine system. This substitution may reduce off-target effects (e.g., cytotoxicity linked to dichlorophenyl) while retaining imidazole-mediated antifungal mechanisms .
Isoxazole/Imidazole Hybrids in Autoimmune Therapy
  • LX2931/LX2932 (): Inhibitors of sphingosine 1-phosphate lyase (S1PL) with imidazole/isoxazole moieties. Demonstrated efficacy in rodent rheumatoid arthritis models and progressed to Phase II trials.
  • Target Compound : Shares the imidazole-isoxazole framework but lacks the tetraol or oxime groups critical for S1PL binding. This suggests divergent therapeutic targets unless further modifications are made .

Activity Comparison :

Compound Target IC₅₀/EC₅₀ Clinical Stage
LX2931 S1PL <1 μM Phase II
Target Undetermined N/A Preclinical
Molecular Weight and Physicochemical Properties
Compound Molecular Weight Calculated C/N Content Key Substituents
Target Compound ~423 (estimated) ~60% C, ~20% N Benzoisoxazole, imidazole, piperazine
5j () 507.10 54.42% C, 19.31% N Benzothiazole, triazole
4a () ~350 (estimated) ~65% C, ~15% N Bromobenzyloxy, imidazole

The target compound’s higher nitrogen content (vs. 5j) may improve hydrogen-bonding capacity, favoring interactions with biological targets .

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